Cas no 749257-79-2 (ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]-)

ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]-, is a brominated ketone derivative featuring a trifluoromethyl-substituted pyridinyl moiety. This compound is of interest in synthetic organic chemistry due to its reactive α-bromo ketone group, which facilitates nucleophilic substitution and coupling reactions. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in the synthesis of fluorinated heterocycles and pharmaceutical intermediates. Its well-defined structure and stability under controlled conditions make it suitable for precision applications in medicinal chemistry and agrochemical research. The compound is typically handled under inert conditions to preserve its reactivity and purity.
ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]- structure
749257-79-2 structure
Product Name:ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]-
CAS No:749257-79-2
MF:C8H5BrF3NO
MW:268.030611753464
CID:3433155
PubChem ID:46204203
Update Time:2025-05-19

ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]- Chemical and Physical Properties

Names and Identifiers

    • ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]-
    • 2-BROMO-1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANONE
    • 2-bromo-1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one
    • AKOS030627885
    • 2-Bromo-1-[3-(trifluoromethyl)-2-pyridinyl]ethanone
    • SCHEMBL4366167
    • MFCD11847716
    • 2-Bromo-1-(3-trifluoromethyl-pyridin-2-yl)-ethanone
    • 2-BROMO-1-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE
    • DB-409214
    • 749257-79-2
    • A10089
    • DTXSID801224277
    • AS-44200
    • MDL: MFCD11847716
    • Inchi: 1S/C8H5BrF3NO/c9-4-6(14)7-5(8(10,11)12)2-1-3-13-7/h1-3H,4H2
    • InChI Key: XALSGRQATDLXAI-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=NC=CC=C1C(F)(F)F)CBr

Computed Properties

  • Exact Mass: 266.95066Da
  • Monoisotopic Mass: 266.95066Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30Ų

ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]- Pricemore >>

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Additional information on ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]-

Compound CAS No. 749257-79-2: ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL]

The compound with CAS No. 749257-79-2, known as ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL], is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a pyridinyl ring substituted with a trifluoromethyl group and a bromine atom attached to the ethanone moiety. The combination of these functional groups makes this compound a versatile building block in various chemical reactions.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of novel polymers and catalytic systems. The trifluoromethyl group introduces significant electron-withdrawing effects, which enhance the reactivity of the molecule in certain transformations. Additionally, the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions and other key reactions in organic chemistry.

One of the most promising applications of ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL] is in the field of drug discovery. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting complex biological systems. The compound's ability to participate in both electrophilic and nucleophilic reactions makes it an invaluable tool for medicinal chemists aiming to design molecules with specific pharmacological properties.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and Friedel-Crafts acylation. Recent advancements in catalytic techniques have further streamlined its production, making it more accessible for large-scale applications. The use of transition metal catalysts has been particularly effective in enhancing the efficiency and selectivity of these reactions.

From an environmental standpoint, ETHANONE, 2-BROMO-1-[3-(TRIFLUOROMETHYL)-2-PYRIDINYL] has been studied for its potential impact on ecosystems. While it is not classified as a hazardous substance under current regulations, its persistence and bioaccumulation potential are areas of ongoing research. Efforts are being made to develop greener synthesis routes and application methods to minimize its environmental footprint.

In conclusion, CAS No. 749257-79-2 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it a valuable asset in modern organic chemistry. As research continues to uncover new uses and improve synthetic methodologies, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

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